2-Ethoxypentane is a colorless liquid at room temperature, with a pleasant odor reminiscent of other ethers. Its structure consists of a pentane backbone with an ethoxy group attached at the second carbon position. The molecular weight of 2-ethoxypentane is approximately 116.2013 g/mol, and it has a boiling point around 130 °C . This compound exhibits moderate solubility in water but is more soluble in organic solvents.
2-Ethoxypentane is relatively inert but can undergo specific reactions under certain conditions:
The primary method for synthesizing 2-ethoxypentane is through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, ethoxide ion reacts with 2-bromopentane under basic conditions:
In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors may be used to enhance mixing and reaction efficiency, optimizing yield and purity through controlled temperature and pressure conditions .
2-Ethoxypentane finds specific applications in various fields:
Limited research has been conducted on the interactions of 2-ethoxypentane with biological systems. Its primary role remains within synthetic chemistry rather than medicinal chemistry or pharmacology. As such, detailed interaction studies are sparse, focusing more on its utility as a solvent rather than any direct biological effects .
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl ether | C4H10O | Shorter carbon chain; common solvent |
2-Methoxypentane | C6H14O | Methoxy group instead of ethoxy group |
2-Butoxypentane | C9H20O | Longer carbon chain; different properties |
2-Ethoxypentane stands out due to its specific carbon chain length and ethoxy group, which provide distinct physical and chemical properties compared to other ethers. Its moderate reactivity and specific boiling point make it suitable for applications where other ethers may not perform as effectively .